3-Ethyl-2-(2-methylbenzyl)pyrrolidine

Description

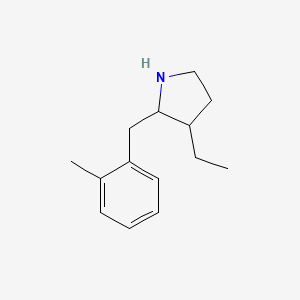

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-ethyl-2-[(2-methylphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C14H21N/c1-3-12-8-9-15-14(12)10-13-7-5-4-6-11(13)2/h4-7,12,14-15H,3,8-10H2,1-2H3 |

InChI Key |

MNLUGPNBUDYQJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNC1CC2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 2 2 Methylbenzyl Pyrrolidine and Its Analogs

Retrosynthetic Analysis of the 3-Ethyl-2-(2-methylbenzyl)pyrrolidine Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the C2-C3 and N1-C2 bonds, leading to acyclic precursors that can be cyclized to form the pyrrolidine (B122466) ring.

One common approach involves the disconnection of the N1-C5 and C2-C3 bonds, which points towards a 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. organic-chemistry.orgacs.orgrsc.org In this scenario, the azomethine ylide could be generated from the condensation of an amino acid with an aldehyde, and the alkene would serve as the dipolarophile.

Another viable retrosynthetic pathway involves the disconnection of the C2-N1 bond, suggesting an intramolecular cyclization of an amino ketone or amino halide precursor. This strategy is particularly useful for controlling the stereochemistry at the C2 and C3 positions through asymmetric synthesis. nih.gov

Finally, a disconnection at the C2-C(benzyl) bond suggests the alkylation of a pre-formed 3-ethylpyrrolidine (B1315203) derivative. This approach, however, might be less stereoselective unless a chiral auxiliary is employed.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Precursors | Key Reaction Type |

| 1,3-Dipolar Cycloaddition | Azomethine ylide and an alkene | Cycloaddition |

| Intramolecular Cyclization | γ-Amino ketone or γ-amino halide | Nucleophilic substitution |

| Alkylation | 3-Ethylpyrrolidine derivative and a 2-methylbenzyl halide | Alkylation |

Development of Novel Synthetic Routes to this compound

The development of novel synthetic routes for polysubstituted pyrrolidines is an active area of research, driven by the need for efficient and stereoselective methods. fao.org

The control of stereochemistry is crucial in the synthesis of bioactive molecules. For this compound, which has two chiral centers, achieving high diastereoselectivity and enantioselectivity is a primary goal.

One of the most powerful methods for the stereoselective synthesis of polysubstituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. organic-chemistry.orgacs.orgrsc.org The stereochemical outcome of this reaction can be controlled by the use of chiral catalysts or by employing chiral auxiliaries on either the dipole or the dipolarophile. For the synthesis of this compound, an azomethine ylide generated from a glycine (B1666218) derivative and 2-methylbenzaldehyde (B42018) could react with 1-pentene. The use of a chiral ligand, such as a derivative of TADDOL or BOX, in conjunction with a metal catalyst (e.g., Ag(I) or Cu(I)), can induce high levels of enantioselectivity. nih.gov

Asymmetric alkylation of proline derivatives offers another robust strategy. mdpi.comnih.govuow.edu.au For instance, a chiral proline enolate can be alkylated with 2-methylbenzyl bromide at the C2 position. Subsequent reduction of the carboxylic acid functionality and further manipulation can introduce the ethyl group at the C3 position. The stereochemistry is directed by the inherent chirality of the proline starting material.

Catalytic asymmetric hydroamination represents a modern and efficient approach. nih.gov An enantioselective copper-catalyzed intramolecular hydroamination of a suitably substituted aminoalkene could construct the pyrrolidine ring with high enantiomeric excess.

Table 2: Comparison of Stereoselective Synthetic Methods

| Method | Key Features | Potential Advantages | Potential Challenges |

| 1,3-Dipolar Cycloaddition | Convergent; forms multiple bonds in one step. | High stereocontrol with appropriate catalysts. | Regioselectivity can be an issue. |

| Asymmetric Alkylation | Utilizes the chiral pool of proline. | Predictable stereochemical outcome. | Multiple steps may be required. |

| Catalytic Asymmetric Hydroamination | Atom-economical; mild reaction conditions. | High enantioselectivity. | Substrate scope can be limited. |

The application of green chemistry principles to the synthesis of pyrrolidines aims to reduce the environmental impact of chemical processes. This can be achieved through the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.netrsc.org

For the synthesis of this compound, a multicomponent reaction (MCR) in a green solvent such as water or ethanol (B145695) would be a desirable approach. MCRs are inherently atom-economical as they combine multiple starting materials in a single step to form a complex product. researchgate.net

The use of catalyst- and solvent-free conditions , such as grinding or neat reactions, can significantly reduce waste generation. researchgate.net For instance, the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under neat conditions has been shown to produce polysubstituted 2-pyrrolidinones efficiently. A similar strategy could potentially be adapted for the synthesis of the target compound.

Table 3: Green Chemistry Approaches in Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example |

| Atom Economy | Multicomponent reactions (MCRs) | One-pot synthesis of polysubstituted pyrrolidines. researchgate.net |

| Use of Safer Solvents | Reactions in water or ethanol. | Aqueous medium for cycloaddition reactions. rsc.org |

| Catalysis | Use of recyclable or biodegradable catalysts. | Organocatalysis for asymmetric synthesis. mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction times and energy consumption. |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for exploring the structure-activity relationships (SAR) of its analogs.

The synthesis of analogs can be achieved by modifying the substituents on the pyrrolidine ring or the benzyl (B1604629) group.

N-Derivatization: The secondary amine of the pyrrolidine ring is a common site for derivatization. It can be readily alkylated, acylated, or sulfonylated to introduce a wide range of functional groups. For example, N-benzylation of 2-substituted pyrrolidines has been reported. researchgate.net

Substitution on the Benzyl Ring: The 2-methylbenzyl group can be further functionalized. For instance, electrophilic aromatic substitution reactions can introduce substituents such as nitro, halo, or acyl groups onto the aromatic ring. Subsequent modifications of these groups can lead to a diverse library of analogs.

Modification of the Ethyl Group: The ethyl group at the C3 position can be varied by starting with different alkylating agents in the synthetic sequence. For example, using different alkyl halides in an asymmetric alkylation approach would lead to analogs with varying alkyl chains at this position. nih.gov

Scaffold hopping is a strategy used in medicinal chemistry to identify novel molecular scaffolds that retain the biological activity of a known active compound. researchgate.netdundee.ac.uk Starting from the this compound scaffold, one could explore other N-heterocyclic cores such as piperidines, azepanes, or even bicyclic systems, while maintaining the key pharmacophoric features. Computational methods can be employed to design and evaluate potential new scaffolds.

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. cambridgemedchemconsulting.comestranky.skpitt.edu

For the this compound scaffold, several bioisosteric replacements can be considered:

Pyrrolidine Ring Bioisosteres: The pyrrolidine ring itself can be replaced with other five-membered heterocycles like thiazolidine (B150603) or oxazolidine.

Benzyl Group Bioisosteres: The 2-methylbenzyl group can be replaced with other aromatic or heteroaromatic moieties such as a pyridylmethyl, thienylmethyl, or even a non-aromatic cyclohexylmethyl group.

Ethyl Group Bioisosteres: The ethyl group could be replaced with other small alkyl groups, a cyclopropyl (B3062369) group, or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

Table 4: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Pyrrolidine Ring | Thiazolidine, Oxazolidine | Altering polarity and hydrogen bonding capacity. |

| 2-Methylbenzyl Group | Pyridylmethyl, Thienylmethyl | Modulating aromatic interactions and solubility. |

| Ethyl Group | Cyclopropyl, Trifluoromethyl | Enhancing metabolic stability and altering lipophilicity. |

Biological Activity and Mechanistic Investigations of 3 Ethyl 2 2 Methylbenzyl Pyrrolidine

In Vitro Pharmacological Profiling of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine

No publicly accessible scientific studies were identified that have characterized the in vitro pharmacological profile of this compound.

Receptor Binding Assays and Ligand-Target Interactions

A thorough search of scientific databases yielded no data from receptor binding assays for this compound. Consequently, there is no information available on its affinity for specific biological receptors or its ligand-target interactions.

Enzyme Inhibition/Activation Studies

There are no published studies detailing the effects of this compound on enzyme activity. Therefore, its potential to act as an enzyme inhibitor or activator remains uncharacterized.

Cellular Pathway Modulation by this compound

No research has been published investigating the impact of this compound on cellular pathways. Its effects on intracellular signaling cascades and cellular functions are currently unknown.

Identification and Validation of Molecular Targets for this compound

There is no information available in the scientific literature regarding the identification or validation of molecular targets for this compound.

Target Deconvolution Techniques

No studies have been published that employ target deconvolution techniques to identify the specific molecular targets of this compound.

Mechanistic Elucidation via Omics Approaches

A search of the scientific literature did not reveal any studies that have utilized omics approaches (such as genomics, proteomics, or metabolomics) to elucidate the mechanism of action of this compound.

Preclinical Efficacy Studies of this compound in Disease Models (In Vitro and Non-Clinical In Vivo)

Efficacy in Relevant Cellular Models

There is currently no publicly available data from in vitro studies assessing the efficacy of this compound in relevant cellular models of any disease.

Non-Clinical Efficacy in Animal Models of Disease (Excluding Safety/Toxicity and Clinical Data)

Similarly, there is no publicly available data from non-clinical in vivo studies evaluating the efficacy of this compound in animal models of disease.

Structure Activity Relationship Sar Studies of 3 Ethyl 2 2 Methylbenzyl Pyrrolidine Derivatives

Systematic SAR Analysis of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine Core Modifications

Systematic modifications of the pyrrolidine (B122466) core, a versatile scaffold in medicinal chemistry, have been shown to significantly impact the biological activity of its derivatives. nih.gov The pyrrolidine ring's non-planar, three-dimensional structure, a result of sp3-hybridization, allows for a thorough exploration of the pharmacophore space. nih.gov

Key modifications to the pyrrolidine core and their effects include:

Ring Position Substituents: The position of substituents on the pyrrolidine ring is a critical determinant of activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position strongly influenced their anticonvulsant activity. nih.gov Specifically, 3-benzhydryl and 3-isopropyl derivatives demonstrated potent protection in the scPTZ test, while 3-methyl and unsubstituted analogs were more active in the MES test. nih.gov

Configuration of Substituents: The stereochemical configuration of substituents on the pyrrolidine ring plays a vital role. For a series of oxybenzyl pyrrolidine acid analogs, a cis-configuration of substituents at the 3 and 4-positions was preferred over the trans orientation for achieving a balance of PPARα/γ functional activities. nih.gov

N-Substitution: Modifications at the nitrogen atom of the pyrrolidine ring also significantly alter biological profiles. For example, N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were identified as potent balanced PPARα/γ dual agonists. nih.gov

Impact of Substituent Variation on the Biological Activity of this compound Analogs

Variations in substituents on the core pyrrolidine structure have been extensively studied to optimize the biological activity of various analogs. These studies highlight the importance of electronic and steric properties of the substituents.

In a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, it was found that small, lipophilic 3-phenyl substituents were preferable for optimal potency. rsc.org The introduction of a rigid 4-phenylcinnamoyl group in one analog resulted in a potent and selective NAAA inhibitor. rsc.org

Another study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors revealed that electron-donating groups were significant for their antidiabetic potential. nih.gov The para isomer with a p-OCH3 group demonstrated exceptional inhibitory activity against both enzymes. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of different pyrrolidine series:

| Compound Series | Substituent Variation | Impact on Biological Activity | Reference |

| Pyrrolidine Amides | Small lipophilic 3-phenyl substituents | Preferable for optimal NAAA inhibitory potency | rsc.org |

| Pyrrolidine Derivatives | p-OCH3 group on a phenyl ring | Exceptional α-amylase and α-glucosidase inhibition | nih.gov |

| Pyrrolidine-2,5-diones | 3-benzhydryl or 3-isopropyl groups | Favorable anticonvulsant activity in the scPTZ test | nih.gov |

| Pyrrolidine Sulfonamides | Fluorophenyl substituents at position 3 | Better in vitro potency and ER profile | nih.gov |

Stereochemical Influences on the SAR of this compound

The stereochemistry of the pyrrolidine ring and its substituents is a critical factor that can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring allows for the existence of multiple stereoisomers, each potentially having a unique pharmacological profile.

For instance, in the development of dopamine (B1211576) D2 receptor antagonists based on the N-[(1-ethyl-2-pyrrolidinyl)methyl]-derived benzamide (B126) scaffold, the (S)-configuration of the pyrrolidine ring was found to be crucial for high affinity and selectivity. leidenuniv.nl This highlights how a specific spatial orientation of the substituents is necessary for effective interaction with the target receptor.

The importance of stereocontrol is also emphasized in the synthesis of various pyrrolidine-containing drugs, where achieving the desired stereoisomer is a key challenge and a primary goal of the synthetic strategy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This approach is valuable for predicting the activity of new, unsynthesized analogs and for understanding the key structural features that drive activity.

Several 3D-QSAR studies have been successfully applied to series of pyrrolidine derivatives. For example, a study on (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides as dopamine D2 receptor antagonists utilized multilinear PLS to develop a predictive 3D-QSAR model. leidenuniv.nl The model, which had a cross-validated Q2 of 62%, confirmed its stability and predictive ability, underscoring the importance of ligand conformation and alignment in the success of the model. leidenuniv.nl

Another study on a series of pyrrolidine derivatives as Mcl-1 inhibitors developed CoMFA, CoMSIA, and HQSAR models. nih.gov The statistical results of these models (CoMFA: Q² = 0.689; CoMSIA: Q² = 0.614; HQSAR: Q² = 0.603) indicated good stability and predictability, providing insights into the main structural requirements for designing novel inhibitors. nih.gov

These examples demonstrate the utility of QSAR in guiding the design and optimization of novel pyrrolidine-based therapeutic agents.

Computational and Theoretical Investigations of 3 Ethyl 2 2 Methylbenzyl Pyrrolidine

Molecular Docking and Ligand-Protein Interaction Studies of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine

No molecular docking studies have been published that specifically investigate the binding of this compound to any protein target.

Molecular Dynamics Simulations to Elucidate this compound Binding Conformations

There are no available molecular dynamics simulation studies that have explored the conformational dynamics and binding stability of this compound with any biological macromolecule.

Quantum Chemical Calculations for Electronic Properties of this compound

A search of scientific databases yielded no quantum chemical calculations detailing the electronic properties, such as molecular orbital energies or electrostatic potential, of this compound.

De Novo Design and Virtual Screening for Novel this compound-like Compounds

No research has been found that utilizes this compound as a scaffold for de novo design or as a query in virtual screening campaigns to identify novel, similar compounds.

Pharmacophore Modeling and Cheminformatics Analysis of this compound Analogs

There are no published pharmacophore models derived from or for this compound, nor are there any cheminformatics analyses of its analogs.

Further research and dedicated computational studies are required to elucidate the potential biological activities and physicochemical properties of this compound. Until such studies are conducted and published, a comprehensive and scientifically rigorous article on its computational and theoretical investigations cannot be compiled.

Advanced Methodologies and Emerging Technologies in 3 Ethyl 2 2 Methylbenzyl Pyrrolidine Research

High-Throughput Screening (HTS) in the Discovery of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine Bioactivity

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of chemical compounds for their biological or biochemical activity. researchgate.netchemdiv.com This automated process allows for testing thousands to millions of molecules in parallel, making it a highly efficient method for identifying "hits"—compounds that exhibit a desired biological response. researchgate.net For a novel compound such as this compound, HTS would be the initial step in systematically exploring its potential bioactivities across a wide range of biological targets.

The process can be organized into two primary categories: biochemical assays and cell-based assays. nih.gov

Biochemical Assays: These assays are designed to measure the effect of a compound on a purified target, such as an enzyme or a receptor. For instance, this compound could be screened against a panel of kinases or proteases to identify any inhibitory or activating effects.

Cell-Based Assays: These are performed using living cells and can provide more physiologically relevant information, such as a compound's effect on cell viability, proliferation, or specific signaling pathways. dovepress.com A library containing this compound and its analogs could be screened against various cancer cell lines to identify potential anti-proliferative effects. researchgate.net

Quantitative HTS (qHTS) is an advanced iteration of this technique that tests compounds at multiple concentrations, providing concentration-response curves and thus a more detailed understanding of a compound's potency and efficacy from the outset. researchgate.net

The table below illustrates a hypothetical HTS campaign for this compound to identify potential anticancer activity.

| Assay Type | Target Cell Line | Assay Principle | Concentration Tested (µM) | Result (Inhibition %) | Hit Status |

|---|---|---|---|---|---|

| Cell-Based | HT-29 (Colon Cancer) | MTT Assay (Viability) | 10 | 62% | Hit |

| Cell-Based | SH-SY5Y (Neuroblastoma) | MTT Assay (Viability) | 10 | 15% | No Hit |

| Cell-Based | M-Hela (Cervical Cancer) | Resazurin Assay (Viability) | 10 | 55% | Hit |

| Biochemical | Topoisomerase II | DNA Cleavage Assay | 10 | 8% | No Hit |

| Biochemical | HDAC2 (Histone Deacetylase 2) | Fluorometric Activity Assay | 10 | 4% | No Hit |

Biophysical Techniques for Characterizing this compound-Target Interactions

Following the identification of a "hit" from HTS, biophysical techniques are employed to confirm and characterize the direct interaction between the compound and its biological target. nih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are essential for validating a target and guiding lead optimization. nih.gov

Several key biophysical techniques are applicable to the study of this compound:

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real time. harvard.edu In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. nih.gov The binding event causes a change in the refractive index at the surface, which is detected and used to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), a measure of affinity. harvard.edufrontiersin.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. frontiersin.org By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.gov This provides a complete thermodynamic profile of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods, such as saturation transfer difference (STD) NMR, can identify which parts of a compound are in close contact with the target protein. This information is invaluable for understanding the binding mode and for structure-activity relationship (SAR) studies. nih.gov

The following table presents hypothetical binding data for this compound with a putative target protein, as might be determined by different biophysical methods.

| Technique | Parameter Measured | Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Association Rate (k_a) (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| Dissociation Rate (k_d) (s⁻¹) | 3.0 x 10⁻³ | |

| Dissociation Constant (K_D) (nM) | 20 | |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K_D) (nM) | 25 |

| Enthalpy (ΔH) (kcal/mol) | -8.5 | |

| Entropy (ΔS) (cal/mol·K) | 6.7 |

Advanced Imaging Techniques for Studying this compound Distribution and Action (Excluding Human Imaging)

Advanced imaging techniques allow for the non-invasive visualization of the biodistribution, target engagement, and pharmacodynamics of a compound in preclinical models. nih.gov This provides a crucial link between in vitro activity and in vivo efficacy. Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality well-suited for this purpose. nih.govsymeres.com

To utilize PET, a derivative of this compound would be radiolabeled with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), to create a radiotracer. symeres.commdpi.com The synthesis must be rapid due to the short half-lives of these isotopes. symeres.com Once administered to a preclinical model (e.g., a rodent), the PET scanner detects the gamma rays produced by positron annihilation, allowing for the dynamic, quantitative imaging of the tracer's location and concentration in various tissues over time. nih.gov

This approach can answer several key questions:

Does the compound cross the blood-brain barrier?

Does it accumulate in the target tissue or organ (e.g., a tumor)?

Does it engage with its target in a living system?

Autoradiography is another powerful ex vivo technique where tissue sections from an animal dosed with the radiolabeled compound are exposed to a sensitive film or phosphor screen. This provides a high-resolution map of the compound's distribution at the microscopic level.

The table below lists common radionuclides used in PET and their properties, which would be considered when designing a radiotracer based on this compound.

| Radionuclide | Half-Life (minutes) | Max Positron Energy (MeV) | Key Advantages |

|---|---|---|---|

| Carbon-11 (¹¹C) | 20.4 | 0.96 | Allows for labeling without altering the compound's structure. Good for short-duration studies. |

| Fluorine-18 (¹⁸F) | 109.7 | 0.64 | Longer half-life allows for more complex synthesis and longer imaging times. mdpi.com Lower positron energy provides better image resolution. |

| Nitrogen-13 (¹³N) | 9.97 | 1.20 | Very short half-life, useful for rapid, repeatable studies. |

| Oxygen-15 (¹⁵O) | 2.04 | 1.73 | Extremely short half-life, typically used for perfusion studies (e.g., [¹⁵O]water). |

Machine Learning and Artificial Intelligence in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by leveraging large datasets to build predictive models. mdpi.comafricansciencegroup.com These computational tools can accelerate research on this compound by predicting its properties, optimizing its structure, and identifying potential new activities. crimsonpublishers.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com By analyzing a series of pyrrolidine (B122466) derivatives with known activities, an ML algorithm (such as a support vector machine or a neural network) can build a model that predicts the activity of new, untested compounds like this compound based on its molecular descriptors (e.g., lipophilicity, size, electronic properties). researchgate.netnih.govnih.gov

ADME/Tox Prediction: AI models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the research process. jocpr.comnih.gov This helps to prioritize compounds with more favorable drug-like properties and identify potential liabilities before committing to expensive and time-consuming experimental studies.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. crimsonpublishers.com By learning from vast chemical databases, these models could suggest novel modifications to the this compound scaffold to improve its potency or selectivity for a specific target.

The table below shows a simplified, hypothetical QSAR model for a series of pyrrolidine derivatives, illustrating how different molecular descriptors might contribute to the predicted biological activity.

| Molecular Descriptor | Description | Coefficient in Model | Contribution to Activity |

|---|---|---|---|

| LogP | Octanol-water partition coefficient (Lipophilicity) | +0.25 | Positive (Higher lipophilicity increases activity) |

| TPSA | Topological Polar Surface Area | -0.15 | Negative (Higher polarity decreases activity) |

| MW | Molecular Weight | -0.05 | Slightly Negative (Larger size slightly decreases activity) |

| H-bond Donors | Number of hydrogen bond donors | -0.40 | Negative (Fewer donors are preferred) |

| Rotatable Bonds | Number of rotatable bonds | +0.10 | Positive (More flexibility is slightly favored) |

Future Directions and Research Perspectives for 3 Ethyl 2 2 Methylbenzyl Pyrrolidine

Untapped Therapeutic Potentials of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine Scaffolds

The pyrrolidine (B122466) nucleus is a privileged scaffold, consistently found in compounds targeting a wide array of diseases. researchgate.netfrontiersin.org Derivatives have shown significant potential as anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) active agents. frontiersin.orgnih.govnih.gov The therapeutic potential of the this compound scaffold is therefore significant, though largely untapped. Future research could focus on several key areas based on the activities of structurally related compounds.

One major area of interest is in neuroscience . The pyrrolidine ring is a core component of nootropic drugs like piracetam (B1677957) and is present in compounds that modulate neurotransmitter systems. The specific substitution of the this compound scaffold could be systematically modified to develop selective ligands for various receptors, ion channels, or enzymes in the CNS.

Another promising direction is in oncology . Numerous pyrrolidine-containing compounds have demonstrated cytotoxic activity against various cancer cell lines. nih.gov Research into this compound derivatives could explore their potential as inhibitors of key cancer-related enzymes or as novel DNA-interacting agents.

Furthermore, the scaffold holds potential in the development of anti-infective agents . The pyrrolidine structure is found in various natural and synthetic compounds with antibacterial, antifungal, and antiviral properties. frontiersin.org For instance, some antiviral drugs used for treating hepatitis C contain a pyrrolidine ring. nih.gov Investigations could screen libraries of this compound analogues for activity against a broad spectrum of pathogens.

The table below summarizes potential therapeutic areas for derivatives of the this compound scaffold, based on the known biological activities of the broader pyrrolidine class.

| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale based on Pyrrolidine Derivatives |

| Neuroscience | Dopamine (B1211576)/Serotonin Receptors, Ion Channels | Core scaffold in psychoactive and neuroprotective drugs. nih.gov |

| Oncology | Kinase Inhibition, Topoisomerase Inhibition | Many pyrrolidine alkaloids and synthetic derivatives show anticancer activity. frontiersin.orgnih.gov |

| Infectious Diseases | Viral Protease/Polymerase, Bacterial Enzymes | Pyrrolidine moiety is present in several approved antiviral and antibacterial agents. frontiersin.orgnih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain pyrrolidine derivatives exhibit anti-inflammatory properties. |

This table is illustrative of potential research directions and is based on the activities of the broader class of pyrrolidine compounds, not on direct studies of this compound.

Challenges and Opportunities in the Academic Development of this compound Derivatives

The academic development of novel compounds based on the this compound scaffold presents both challenges and opportunities. A primary challenge lies in the stereoselective synthesis of the molecule. The compound has at least two stereocenters, meaning that its synthesis will likely produce a mixture of stereoisomers.

Challenges:

Asymmetric Synthesis: Developing efficient and scalable methods to synthesize specific stereoisomers is a significant hurdle. The spatial orientation of the substituents on the pyrrolidine ring is crucial for biological activity, as different isomers can have vastly different interactions with biological targets. researchgate.netnih.gov

Purification: The separation of these stereoisomers can be a complex and costly process, often requiring specialized techniques like chiral chromatography. nih.gov

Lack of Precedent: The absence of established synthetic routes for this specific substitution pattern means that considerable foundational work is needed to optimize reaction conditions and improve yields.

Despite these challenges, there are substantial opportunities for academic research.

Opportunities:

Novel Synthetic Methodologies: The need for stereocontrolled synthesis provides an opportunity to develop new catalytic methods or utilize novel chiral building blocks. mdpi.com Research in this area could have broad applications beyond this specific molecule.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives with variations in the ethyl and methylbenzyl groups would allow for comprehensive SAR studies. This could lead to a deeper understanding of how substituent properties influence biological activity and selectivity. researchgate.net

Computational Chemistry: Molecular modeling and computational studies can be employed to predict the binding of different stereoisomers to various biological targets, helping to guide synthetic efforts toward the most promising candidates.

Integration of this compound Research into Broader Scientific Disciplines

The study of this compound and its derivatives is not confined to medicinal chemistry. Its unique structure and properties could be of interest to a range of scientific disciplines.

Materials Science: Pyrrolidine-based polymers and materials are being explored for various applications. The functional groups on this scaffold could be used to create novel polymers with specific chemical or physical properties.

Organocatalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts in asymmetric synthesis. mdpi.com The this compound scaffold could be investigated for its potential to catalyze specific organic reactions, offering new tools for synthetic chemists.

Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or other probes to study biological processes. These chemical tools could help in visualizing and understanding the role of specific proteins or pathways in living systems.

Collaborative Research Initiatives for Advancing this compound Understanding

Advancing the understanding of a novel chemical scaffold like this compound will be greatly enhanced through collaborative research. The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach.

Potential collaborative initiatives could include:

Academia-Industry Partnerships: Academic labs could focus on fundamental synthesis and initial biological screening, while industry partners could provide resources for high-throughput screening, lead optimization, and preclinical development.

Interdisciplinary Academic Consortia: A collaboration between synthetic chemists, pharmacologists, computational biologists, and material scientists could accelerate the exploration of this scaffold's potential. Chemists could synthesize new derivatives, pharmacologists could test their biological activity, and computational biologists could model their interactions, creating a synergistic research cycle.

Open Science Initiatives: The creation of an open database of synthesized this compound derivatives and their associated biological and chemical data could foster broader scientific engagement and prevent redundant research efforts. Such initiatives can accelerate the discovery process by allowing researchers from around the world to build upon each other's work.

Q & A

Basic: What are the recommended safety protocols for handling 3-Ethyl-2-(2-methylbenzyl)pyrrolidine in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps to minimize inhalation risks .

- Waste Management : Segregate waste into halogenated/organic containers and coordinate disposal via certified hazardous waste services to comply with environmental regulations .

- Emergency Procedures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, absorb with inert material (e.g., vermiculite) and neutralize with appropriate solvents .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the ethyl group’s triplet (δ ~1.2 ppm) and the benzyl aromatic protons (δ ~7.2 ppm) provide structural clues .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and ESI-MS for purity assessment (>95%) and molecular ion verification (expected [M+H] at m/z ~246) .

Advanced: How can computational methods streamline the synthesis design of this compound?

Answer:

- Reaction Pathway Prediction : Use DFT calculations (e.g., Gaussian or ORCA) to model intermediates and transition states, prioritizing routes with lower activation energies .

- Solvent Optimization : Simulate solvent effects (COSMO-RS) to select solvents that enhance yield (e.g., THF for SN2 alkylation steps) while minimizing side reactions .

- Virtual Screening : Apply machine learning (e.g., Chemprop) to predict reactivity of benzyl halides with pyrrolidine derivatives, reducing trial-and-error experimentation .

Advanced: How do statistical experimental design (DoE) methods optimize reaction conditions for synthesizing this compound?

Answer:

- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2 factorial setup. For example, a 2 design can identify interactions between temperature (60–100°C) and catalyst (5–10 mol%) .

- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 85°C, 7.5 mol% catalyst) for maximizing yield and minimizing byproducts .

- Robustness Testing : Use Plackett-Burman designs to assess parameter sensitivity, ensuring reproducibility across lab environments .

Advanced: How should researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

- Source Validation : Cross-reference peer-reviewed journals (e.g., J. Org. Chem.) over vendor COAs, which may lack detailed protocols .

- Replication Studies : Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-alkylated products) that may artificially depress yields .

Basic: What are the key steps in synthesizing this compound from pyrrolidine precursors?

Answer:

Alkylation : React pyrrolidine with ethyl bromide under basic conditions (KOH, DMF) to introduce the ethyl group .

Benzylation : Use 2-methylbenzyl chloride with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .

Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate 4:1) and recrystallize from ethanol .

Advanced: What strategies mitigate racemization during functionalization of this compound?

Answer:

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during alkylation to preserve configuration .

- Low-Temperature Reactions : Conduct benzylation at –20°C to slow epimerization .

- Enantiomeric Analysis : Use chiral HPLC (Chiralpak AD-H column) with polarimetric detection to quantify optical purity post-synthesis .

Basic: What are common impurities in this compound, and how are they detected?

Answer:

- Byproducts : Look for residual ethyl bromide (GC-MS headspace analysis) or dimerized pyrrolidine (HPLC retention time ~8.2 min) .

- Degradation Products : Monitor for oxidized benzyl groups (HPLC-MS, [M+16] peaks) under accelerated stability testing (40°C/75% RH) .

Advanced: How can kinetic studies improve the scalability of this compound synthesis?

Answer:

- Rate Law Determination : Use in-situ IR to track reagent consumption and derive rate equations (e.g., pseudo-first-order in benzyl chloride) .

- Heat Flow Calorimetry : Map exotherms to design safer large-scale batches (e.g., controlled addition rates to prevent thermal runaway) .

Advanced: What in silico tools predict the biological activity of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.